

A Researcher's Guide to PROLI NONOate: Purity, Activity, and Comparative Analysis

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Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B13706854

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For researchers, scientists, and drug development professionals, the selection of a suitable nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. **PROLI NONOate**, a member of the diazeniumdiolate (NONOate) class of compounds, is a widely used NO donor characterized by its rapid and spontaneous release of nitric oxide under physiological conditions. This guide provides an objective comparison of **PROLI NONOate**'s performance against other common alternatives, supported by experimental data and detailed protocols for assessing its purity and activity.

Assessing the Purity of PROLI NONOate

The purity of a chemical compound is paramount to ensure that its observed biological effects are attributable to the compound itself and not to impurities. Commercially available **PROLI NONOate** typically has a purity of $\geq 98\%$.^{[1][2]} High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to verify the purity of such compounds.^{[3][4][5]}

Table 1: Physicochemical Properties of **PROLI NONOate**

Property	Value
CAS Number	178948-42-0
Molecular Formula	C ₅ H ₇ N ₃ O ₄ • 2Na
Formula Weight	219.1 g/mol
Purity	≥98%
Appearance	Crystalline solid
Solubility	>100 mg/mL in aqueous buffers
λ _{max}	252 nm

Experimental Protocol: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of **PROLI NONOate**. Specific parameters may need optimization based on the available instrumentation and columns.

- **Standard Preparation:** Prepare a stock solution of **PROLI NONOate** of known concentration in a suitable solvent (e.g., 10 mM NaOH, as it is stable at high pH). Prepare a series of dilutions to create a standard curve.
- **Sample Preparation:** Dissolve the **PROLI NONOate** sample to be tested in the same solvent as the standard.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase C18 column is commonly used.
 - **Mobile Phase:** A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
 - **Flow Rate:** A flow rate of approximately 1 mL/min is standard.
 - **Detection:** UV detection at 252 nm, the λ_{max} of **PROLI NONOate**.
- **Injection and Analysis:** Inject equal volumes of the standard solutions and the test sample.

- **Data Interpretation:** The purity is determined by comparing the peak area of the **PROLI NONOate** in the sample chromatogram to the total area of all peaks. The retention time of the sample peak should match that of the standard.

Assessing the Activity of PROLI NONOate

The primary activity of **PROLI NONOate** is the release of nitric oxide. This is a pH-dependent, first-order process. The most common method to quantify NO release is by measuring the concentration of its stable oxidation product, nitrite (NO_2^-), in the solution using the Griess assay.

Table 2: Comparison of Nitric Oxide Donors

NO Donor	Half-life ($t_{1/2}$) at pH 7.4, 37°C	Moles of NO Released per Mole of Donor	Key Characteristics
PROLI NONOate	1.8 seconds	2	Ultrafast NO release, useful for bolus delivery.
DETA NONOate	20 hours	2	Slow, sustained NO release over a long period.
Spermine NONOate	39 minutes	2	Intermediate release rate.
PAPA NONOate	15 minutes	2	Intermediate release rate.
Sodium Nitroprusside (SNP)	< 2 minutes	1	Spontaneous release, enhanced by light and reducing agents.
S-Nitrosoglutathione (GSNO)	Minutes to hours (condition-dependent)	1	Release catalyzed by light, temperature, and enzymes.

Experimental Protocol: Nitric Oxide Release Measurement (Griess Assay)

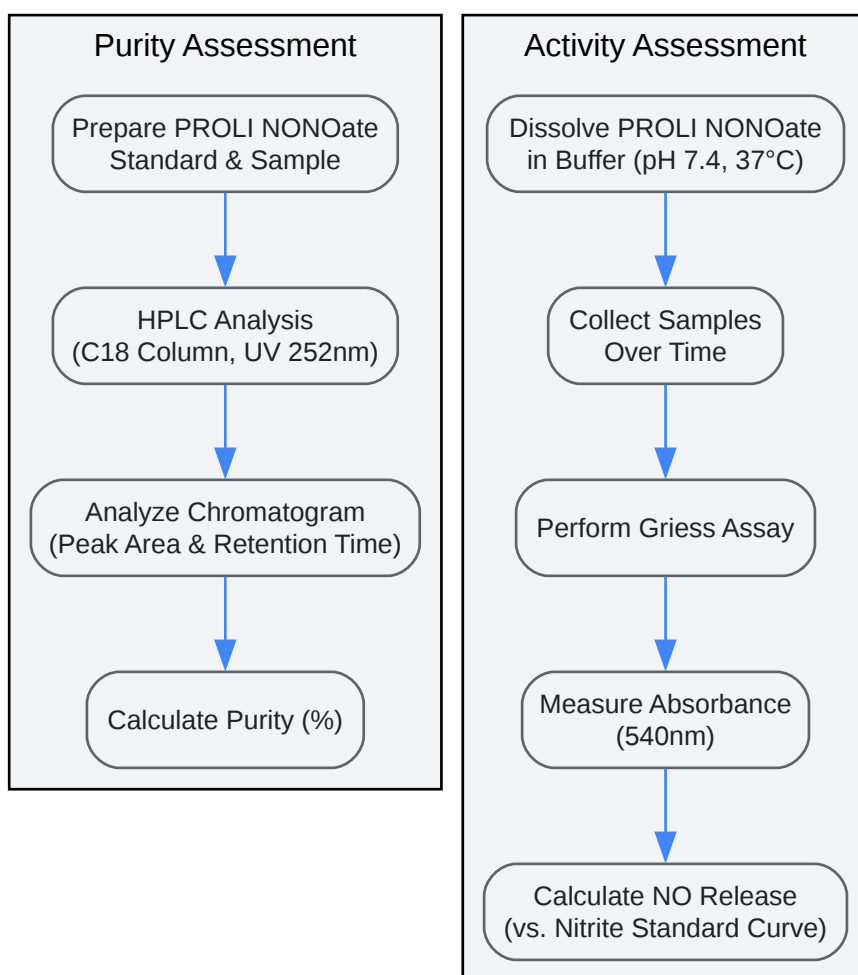
The Griess assay is a colorimetric method for the quantification of nitrite.

- Reagent Preparation:
 - Griess Reagent: This is typically a two-part reagent. Part A (e.g., sulfanilamide in an acidic solution) and Part B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). Some kits provide a combined reagent.
 - Nitrite Standard: Prepare a stock solution of sodium nitrite (NaNO_2) and create a series of dilutions (e.g., 0-100 μM) in the same buffer as the sample to generate a standard curve.
- Sample Preparation:
 - Prepare a solution of **PROLI NONOate** in a physiological buffer (e.g., PBS, pH 7.4) at the desired concentration.
 - Incubate the solution at 37°C. Due to the rapid release of NO from **PROLI NONOate**, time points for sampling should be frequent and start immediately after dissolution.
- Assay Procedure (96-well plate format):
 - Add 50 μL of each standard and sample to separate wells.
 - Add 50 μL of Griess Reagent to each well.
 - Incubate in the dark at room temperature for 10-15 minutes.
- Measurement:
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (buffer only) from all readings.

- Plot the absorbance of the standards versus their known concentrations to create a standard curve.
- Use the standard curve to determine the nitrite concentration in the samples, which corresponds to the amount of NO released.

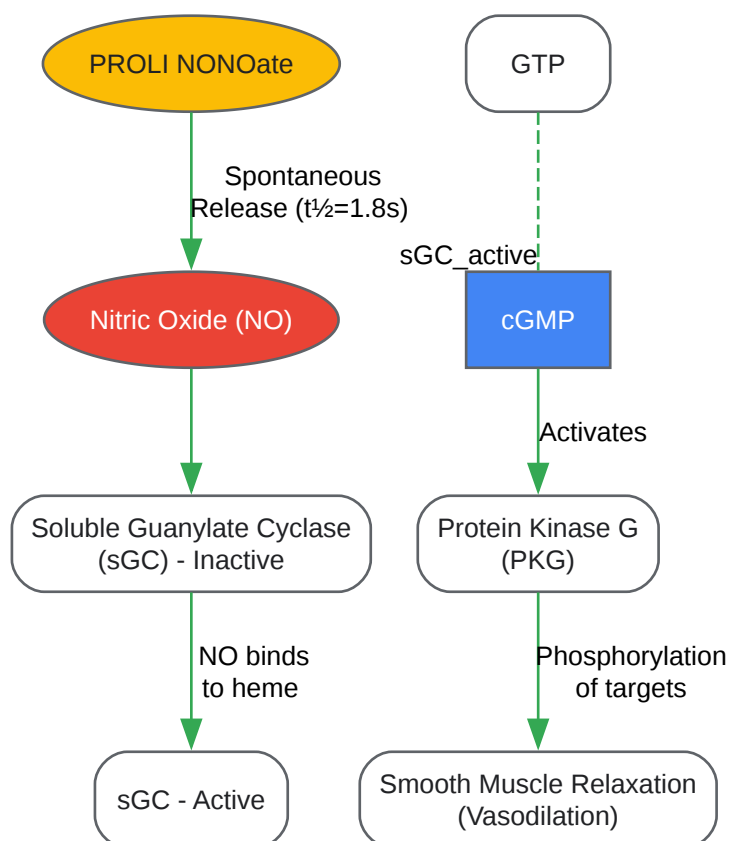
Visualizing Experimental and Biological Pathways

To better understand the assessment process and the biological context of **PROLI NONOate**, the following diagrams illustrate key workflows and signaling pathways.



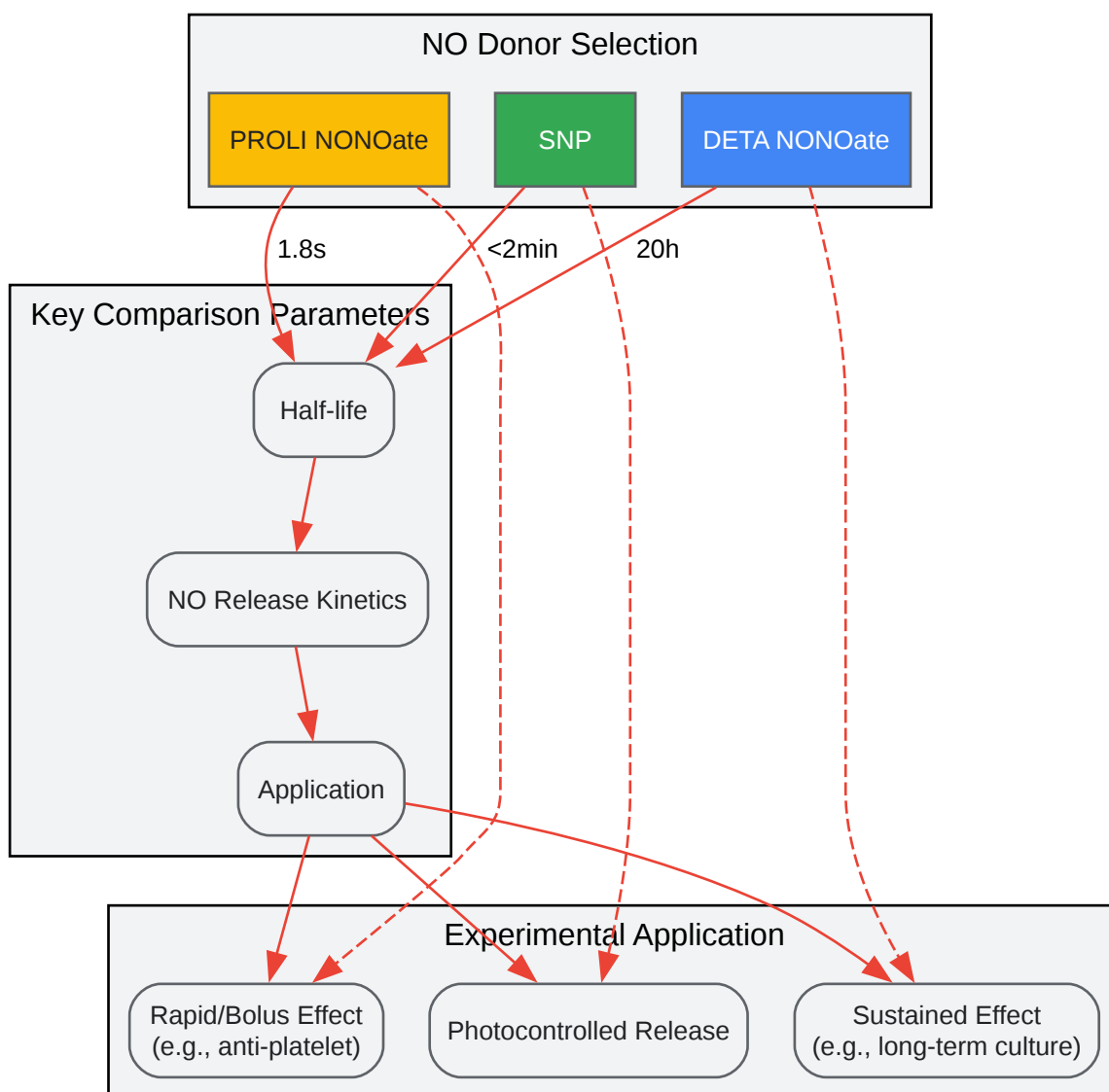
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Caption: Workflow for assessing the purity and activity of **PROLI NONOate**.



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Caption: Simplified signaling pathway of nitric oxide released from **PROLI NONOate**.



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Caption: Logical framework for comparing and selecting a nitric oxide donor.

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